molecular formula C26H29N5O3S B6586911 methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1031975-43-5

methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6586911
CAS No.: 1031975-43-5
M. Wt: 491.6 g/mol
InChI Key: NBKNZSWNVQWBDE-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.19911098 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of “methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate” is the alpha1-adrenergic receptor (α1-AR) . These receptors belong to the class of G-protein-coupled receptors (GPCRs) and play a crucial role in various physiological processes. Specifically, α1-ARs are involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate .

Biochemical Pathways

The affected pathways include:

Biological Activity

Methyl 2-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-functional structure characterized by a benzoate moiety, a piperazine ring, and a pyrazine unit. Its molecular formula is C_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.49 g/mol. The presence of various functional groups suggests diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound exhibits affinity for various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its piperazine structure is known to enhance binding to serotonin and dopamine receptors.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. For instance, compounds similar in structure have shown IC50 values indicating moderate inhibitory effects on these enzymes .
  • Antioxidant Properties : Research has suggested that compounds with similar scaffolds possess antioxidant activities, which could contribute to neuroprotective effects .

Therapeutic Implications

The diverse biological activities suggest potential therapeutic applications:

  • CNS Disorders : Given its interaction with neurotransmitter systems, the compound may be explored for treating conditions such as depression, anxiety, and schizophrenia.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

In Vitro Studies

Recent studies have focused on the in vitro efficacy of related compounds:

StudyCompoundActivityIC50 (µM)
Similar piperazine derivativeAChE Inhibition157.31
Similar piperazine derivativeBChE Inhibition46.42

These findings highlight the importance of structural modifications in enhancing biological activity.

Animal Models

In vivo studies using animal models have shown that related compounds can significantly reduce locomotor activity in mice, suggesting potential sedative effects. This aligns with findings that point to CNS depressant properties for similar piperazine-containing compounds .

Properties

IUPAC Name

methyl 2-[[2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-18-7-6-10-22(19(18)2)30-13-15-31(16-14-30)24-25(28-12-11-27-24)35-17-23(32)29-21-9-5-4-8-20(21)26(33)34-3/h4-12H,13-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKNZSWNVQWBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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